4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Overview
Description
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of pyrrole, thiophene, and triazole rings
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, a thiophene ring, and a pyrrole ring. Compounds containing these structures have been known to exhibit a wide range of biological activities . .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been known to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with similar structures have been known to exhibit a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Construction of the triazole ring: The triazole ring can be formed through the Huisgen cycloaddition reaction between an azide and an alkyne.
Final assembly: The final step involves coupling the pyrrole, thiophene, and triazole rings under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its unique electronic properties make it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazole
- 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-thiadiazole
- 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-oxadiazole
Uniqueness
The uniqueness of 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide lies in its combination of pyrrole, thiophene, and triazole rings, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-methyl-3-(3-pyrrol-1-ylthiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S2/c1-14-10(12-13-11(14)16)9-8(4-7-17-9)15-5-2-3-6-15/h2-7H,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMNFCIWDFAJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CS2)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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